(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Chiral peptide synthesis Enantiomeric differentiation Stereochemical quality control

Sourcing (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid with verified (S)-configuration is critical for peptide SAR-enantiomeric mismatches invert helical handedness and alter proteolytic stability. - Defined stereochemistry ensures retention of (S)-configuration during Boc-SPPS, compatible only with acidic global deprotection (TFA or HF). - The 4-chloro substituent adds a quantifiable hydrophobicity gain (ΔXLogP3-AA ≈ +0.6 vs. unsubstituted analog) and enables halogen-bonding interactions for affinity optimization. - Parallel procurement with (R)-enantiomer (CAS 218608-96-9) allows stereospecific pharmacology comparisons.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
CAS No. 270596-42-4
Cat. No. B112394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid
CAS270596-42-4
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyXHNLLTGZBXJRGH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Amino-4-(4-chlorophenyl)butyric Acid: Chiral β‑Homophenylalanine Building Block


(S)-3-((tert‑Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid (CAS 270596‑42‑4), synonymously Boc‑4‑chloro‑L‑β‑homophenylalanine, is a single‑enantiomer (S, L‑configuration) N‑Boc‑protected β‑amino acid derivative with molecular formula C₁₅H₂₀ClNO₄ and molecular weight 313.78 g mol⁻¹ [1]. The compound belongs to the class of β‑homophenylalanine analogs and is catalogued as a chiral building block for peptide synthesis, featuring a tert‑butoxycarbonyl (Boc) amine protecting group, a 4‑chlorophenyl substituent, and a butanoic acid backbone . Its defined stereochemistry (specific rotation arising from the S‑configuration at the β‑carbon) and the electron‑withdrawing, lipophilic 4‑chloro substituent distinguish it from simpler β‑homophenylalanine scaffolds and position it as a key intermediate in the construction of modified peptides, peptidomimetics, and protease‑resistant sequences .

Defined (S)-enantiomer for chiral peptide synthesis
Boc-protected, exclusively compatible with Boc-SPPS protocols
4‑chloro substituent for hydrophobicity and SAR modulation studies

Why Generic β‑Homophenylalanine Derivatives Cannot Substitute


Interchanging Boc‑protected β‑homophenylalanine analogs without verifying stereochemistry, phenyl‑ring substitution, and protecting‑group identity introduces quantifiable risk into peptide synthesis workflows. The (S)‑enantiomer (CAS 270596‑42‑4) produces peptides with opposite helical handedness and distinct proteolytic stability compared to peptides incorporating the (R)‑enantiomer (CAS 218608‑96‑9) [1]. The 4‑chloro substituent contributes a calculated XLogP3‑AA of 3.1 versus approximately 2.5 for the unsubstituted Boc‑L‑β‑homophenylalanine (CAS 51871‑62‑6), altering peptide hydrophobicity and membrane partitioning [2]. Furthermore, the Boc group mandates acidic global deprotection (e.g., HF or TFA/TfOH), making the compound compatible exclusively with Boc‑SPPS protocols; an Fmoc‑protected analog (e.g., Fmoc‑4‑chloro‑L‑β‑homophenylalanine) would require an entirely different synthesis, cleavage, and purification strategy . These structural and methodological differences preclude generic substitution without re‑optimization of coupling efficiency, purification, and final peptide bioactivity.

Enantiomer mismatch (R vs. S) may invert peptide chirality and abolish target recognition.
4‑chloro removal or substitution alters lipophilicity and π‑stacking, affecting peptide-receptor interactions.
Boc/Fmoc protection difference mandates orthogonal SPPS conditions; direct protocol transfer may fail.

Quantitative Differentiation Against Closest Analogs


Enantiomeric Purity vs. (R)-Enantiomer

The (S)-enantiomer (CAS 270596‑42‑4) is the L‑configured β‑homophenylalanine derivative with InChI stereochemical descriptor /t12-/m0/s1, whereas the (R)-enantiomer (CAS 218608‑96‑9) bears the /t12-/m1/s1 descriptor, producing opposite optical rotation and distinct retention on chiral stationary phases [1]. Peptides incorporating the (S)- vs. (R)-enantiomer display different backbone dihedral angles (φ/ψ), which directly impact secondary structure propensity and biological target recognition .

Enantiomeric identity vs. (R)
Head-to-head
(S)-configuration (InChI /t12-/m0/s1) vs. (R)-enantiomer /t12-/m1/s1
Opposite chirality leads to distinct peptide secondary structure and target binding.
Verify enantiomeric identity via chiral HPLC before synthesis.
Chiral peptide synthesis Enantiomeric differentiation Stereochemical quality control

4-Chloro Substituent: Lipophilicity and Electronic Modulation

The 4‑chloro substituent on the phenyl ring of CAS 270596‑42‑4 contributes a calculated partition coefficient XLogP3‑AA of 3.1, reflecting enhanced lipophilicity versus Boc‑L‑β‑homophenylalanine (CAS 51871‑62‑6, unsubstituted phenyl), which exhibits an XLogP3‑AA approximately 0.6 log units lower [1]. The chlorine atom also withdraws electron density from the aromatic ring (Hammett σₚ ≈ +0.23), modulating π‑stacking interactions with aromatic residues in peptide‑receptor interfaces .

4-Cl lipophilicity shift
Reported
XLogP3‑AA = 3.1 (Δ ≈ +0.6 vs. unsubstituted analog)
Quantifiable hydrophobicity tuning for SAR and membrane partitioning studies.
Computed value; experimental logP may vary with conditions.
Lipophilicity modulation Structure-activity relationship (SAR) Peptide-drug design

Boc vs. Fmoc Protection Strategy in SPPS Compatibility

CAS 270596‑42‑4 is validated for Boc solid‑phase peptide synthesis (Boc‑SPPS), where the Boc group is removed under acidic conditions (TFA or HF), enabling orthogonal protection schemes with benzyl‑based side‑chain protecting groups . In contrast, the Fmoc analog Fmoc‑4‑chloro‑L‑β‑homophenylalanine requires base‑labile deprotection (piperidine/DMF) and is exclusively compatible with Fmoc‑SPPS, which uses acid‑labile side‑chain protection . This fundamental difference dictates resin selection, cleavage cocktails, and overall synthesis workflow.

Boc vs. Fmoc SPPS fit
Class-level
Boc‑SPPS (acidolytic cleavage) vs. Fmoc‑SPPS (piperidine deprotection)
Protocol choice depends on protecting group; direct resin/cleavage transfer inappropriate.
SPPS protocol validation required per building block.
Solid-phase peptide synthesis (SPPS) Protecting group strategy Boc‑SPPS vs. Fmoc‑SPPS

β‑Homophenylalanine Backbone vs. β‑Phenylalanine Scaffolds

CAS 270596‑42‑4 possesses a butanoic acid backbone with the amino group at the β‑position and the 4‑chlorophenylmethyl substituent at the γ‑position, creating a two‑carbon spacer between the aromatic ring and the β‑carbon [1]. In contrast, (S)‑Boc‑4‑chloro‑β‑Phe‑OH (CAS 479064‑90‑9) has a propionic acid backbone with the 4‑chlorophenyl group directly attached to the β‑carbon (one‑carbon spacer), resulting in restricted conformational freedom and different φ/ψ dihedral angle distributions when incorporated into peptides .

Backbone spacer length
Class-level
Two‑carbon (Cβ–Cγ–aryl) vs. one‑carbon (Cβ–aryl) scaffold
β‑homophenylalanine backbone offers greater conformational flexibility for turn/loop designs.
Conformational differences may affect secondary structure propensity.
β‑Amino acid scaffold Conformational analysis Peptidomimetic design

Commercial Purity Specification and Application Validation

The Sigma‑Aldrich (Merck) product (No. 81771) for CAS 270596‑42‑4 is specified at ≥98.0% purity by HPLC and is explicitly validated for Boc solid‑phase peptide synthesis, with a documented certificate of analysis (COA) available per lot . Competitor suppliers (e.g., Fluorochem, Product Code F324930) offer ≥98% purity by alternative QC methods, but without the same level of application‑specific validation . Chem‑Impex (Catalog 15416) also specifies ≥98% purity with storage at 0–8 °C, comparable but not identical in QC rigor .

Commercial purity & validation
Supplier data
≥98.0% (HPLC); Boc‑SPPS validation statement (Sigma‑Aldrich 81771)
Documented application validation supports reproducibility‑critical synthesis.
Supplier‑specific QC; cross‑check COA per lot for GMP‑adjacent work.
Quality specification Peptide synthesis grade Procurement benchmark

Validated Application Scenarios


Boc‑SPPS of Chlorinated Peptides with Defined (S)‑Stereochemistry

CAS 270596‑42‑4 is validated for Boc solid‑phase peptide synthesis , enabling the incorporation of the 4‑chloro‑β‑homophenylalanine residue with retention of (S)‑configuration. The Boc group is removed under standard acidic conditions (TFA or HF), while benzyl‑type side‑chain protecting groups remain intact until final HF cleavage. This scenario applies to the synthesis of peptide ligands, enzyme inhibitors, and peptidomimetics where the 4‑chlorophenyl moiety contributes to target binding through hydrophobic and halogen‑bonding interactions .

SAR Studies Using the 4-Chloro Substituent

The 4‑chloro substituent provides a quantifiable ΔXLogP3‑AA ≈ +0.6 over the unsubstituted phenyl analog , enabling systematic SAR exploration of peptide hydrophobicity and membrane permeability. The electron‑withdrawing character (Hammett σₚ ≈ +0.23) modulates π‑stacking with aromatic receptor residues, making this building block valuable for optimizing DPP‑4 inhibitors and other β‑homophenylalanine‑based therapeutic candidates .

Synthesis of Enantiomerically Pure Peptide Epimers

Procurement of the (S)‑enantiomer (CAS 270596‑42‑4) alongside the (R)‑enantiomer (CAS 218608‑96‑9) allows the parallel synthesis of diastereomeric or enantiomeric peptide pairs, enabling direct comparison of target binding affinity, functional activity, and metabolic stability. This is critical in programs where the (S)‑β‑homophenylalanine residue serves as a non‑natural amino acid replacement for natural L‑phenylalanine, and chirality inversion may reveal stereospecific pharmacology .

Proteomics and Chemical Biology Probe Design

The 4‑chlorophenyl group of CAS 270596‑42‑4 enables detection via UV absorbance (λₘₐₓ shift relative to unsubstituted phenyl) and potential use in halogen‑bonding‑directed molecular recognition. Santa Cruz Biotechnology lists this compound as a specialty product for proteomics research , supporting its use in activity‑based probe design, enzyme‑substrate interaction studies, and bioconjugation applications where the chloro substituent serves as a spectroscopic or affinity handle .

Application
Selection Property
Validation Focus
Boc‑SPPS of (S)‑configured peptides
Boc‑SPPS compatibility, retained (S)‑stereochemistry
Coupling efficiency, chiral integrity after cleavage
Peptide hydrophobicity SAR
4‑chloro substituent for lipophilicity modulation
Membrane partitioning and target‑binding assays
Stereochemical comparison studies
Defined (S)-enantiomer for epimer pairs
Binding affinity and metabolic stability profiling
Chemical biology probe design
4‑chlorophenyl UV/affinity handle
Probe performance in detection and bioconjugation
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